4-Ethylguaiacol-d5

Description

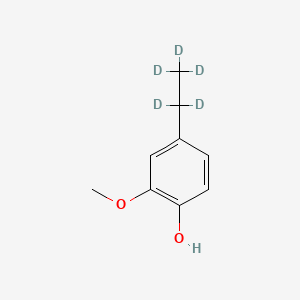

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWNEIVBYREQRF-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 4-Ethylguaiacol-d5

Chemical Structure, Synthesis, and Analytical Applications

Executive Summary

4-Ethylguaiacol-d5 (4-EG-d5) is the stable isotope-labeled analog of 4-ethylguaiacol (4-EG), a volatile phenol critical to the flavor chemistry of fermented beverages and the analysis of lignocellulosic biomass. Characterized by the replacement of five hydrogen atoms on the ethyl side chain with deuterium (

This guide provides a rigorous technical overview of 4-EG-d5, detailing its physicochemical properties, synthetic pathways, and its role in neutralizing matrix effects during the trace analysis of wine spoilage markers (Brettanomyces metabolites).

Chemical Identity & Structure

Structural Analysis

The molecule consists of a guaiacol core (2-methoxyphenol) substituted at the para position relative to the hydroxyl group with a fully deuterated ethyl group.

-

Chemical Name: 4-(Ethyl-d5)-2-methoxyphenol

-

CAS Number: 1219803-12-9[1]

-

Molecular Formula:

-

Molecular Weight: 157.22 g/mol (vs. 152.19 g/mol for native 4-EG)

-

Isotopic Purity: Typically

atom D

Visualization

The following diagram illustrates the chemical structure and the specific location of the deuterium labels.

Figure 1: Structural representation of 4-Ethylguaiacol-d5.[1] Blue nodes indicate the deuterated ethyl chain (

Physicochemical Properties[3][4][5][6][7]

The deuteration of the ethyl side chain introduces a mass shift of +5 Da. While the chemical reactivity remains virtually identical to the native compound, slight variations in physical properties (isotope effects) may exist, though they are negligible for standard chromatographic retention times.

| Property | Native 4-Ethylguaiacol | 4-Ethylguaiacol-d5 |

| Molecular Weight | 152.19 g/mol | 157.22 g/mol |

| Boiling Point | 234–236 °C | ~234–236 °C |

| Solubility (Water) | Slightly soluble | Slightly soluble |

| Solubility (Organic) | Miscible (EtOH, MeOH, Oils) | Miscible (EtOH, MeOH, Oils) |

| pKa (Phenolic) | ~10.3 | ~10.3 |

| Appearance | Colorless/Pale Yellow Liquid | Colorless/Pale Yellow Liquid |

| Storage Stability | Oxidation prone (turns brown) | Oxidation prone (Store at -20°C) |

Synthesis and Purity

High-purity synthesis is required to ensure no contamination with native 4-EG, which would bias quantitative results. The preferred synthetic route avoids isomer mixtures by reducing a pre-functionalized ketone.

Recommended Synthetic Pathway

Precursor: Acetoguaiacone (4'-Hydroxy-3'-methoxyacetophenone).

-

H/D Exchange (Alpha-protonation): The acetyl group protons are acidic. Treatment with

in -

Carbonyl Reduction: The ketone is reduced to a methylene group using a deuterated reducing system. A Clemmensen-type reduction (using

) or a hydride reduction (

Impurity Profile

-

Isotopic Impurities: d0, d1, d2, d3, d4 analogs. (Acceptable < 1% d0).

-

Chemical Impurities: 4-Vinylguaiacol (intermediate), Guaiacol (degradation product).

Analytical Applications: The "Brett" Protocol[3][6]

The primary application of 4-EG-d5 is as an Internal Standard for quantifying Brettanomyces spoilage in wine. The yeast produces 4-EG and 4-Ethylphenol (4-EP), causing "band-aid" or "bacon" off-flavors.

Why d5? (The Mass Shift Advantage)

Using a d5-labeled standard provides a mass shift of +5 Da.

-

Native 4-EG Base Peak: m/z 137 (Loss of

). -

d5-IS Base Peak: m/z 139 (Loss of

from -

Note: In electron ionization (EI), the benzylic cleavage of the terminal methyl group is the dominant fragmentation pathway.

-

Native:

( -

d5-Analog:

( -

Result: Clean spectral separation without cross-talk.

-

Experimental Protocol: HS-SPME-GC-MS

Objective: Quantify 4-EG in red wine with a Limit of Quantitation (LOQ) < 10

Reagents:

-

Internal Standard: 4-Ethylguaiacol-d5 (100 mg/L in Ethanol).

-

Matrix Modifier: NaCl (30% w/v).

Workflow:

Figure 2: Headspace Solid-Phase Microextraction (HS-SPME) workflow for volatile phenol analysis.

Mass Spectrometry Parameters (SIM Mode)

| Compound | Molecular Ion ( | Quantifier Ion | Qualifier Ion | Retention Time (Approx) |

| 4-Ethylguaiacol (Native) | 152 | 137 | 122 | 12.5 min |

| 4-Ethylguaiacol-d5 (IS) | 157 | 139 | 142 | 12.5 min |

Critical Note: The retention time of deuterated isotopologues is often slightly shorter (by seconds) than the native compound due to the inverse isotope effect on lipophilicity, but they typically co-elute in standard GC runs.

Handling and Safety

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Oxidation Sensitivity: Phenolic compounds are prone to oxidation. 4-EG-d5 should be stored under inert gas (Argon/Nitrogen) in amber vials at -20°C .

-

H/D Exchange Risk: The phenolic hydroxyl proton (

) is exchangeable. Do not use deuterated solvents (

References

-

LGC Standards. (2025). 4-Ethylguaiacol-d5 Certificate of Analysis. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 4-Ethylguaiacol-d5. Retrieved from

-

Caboni, P., et al. (2007).[6] "Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence." Journal of Agricultural and Food Chemistry. Retrieved from

-

OIV (International Organisation of Vine and Wine). (2015). Compendium of International Methods of Analysis: Determination of alkylphenols in wines by GC-MS. Retrieved from

- Wedler, H. B., et al. (2015). "Tantalizing Terroir: A Chemical and Sensory Analysis of Wines." Journal of Chemical Education. (Context on Brettanomyces markers).

Sources

- 1. 4-Ethylguaiacol-d5 | CAS 1219803-12-9 | LGC Standards [lgcstandards.com]

- 2. scent.vn [scent.vn]

- 3. Sorption of 4-ethylguaiacol and 4-ethylphenol on yeast cell walls, using a synthetic wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: 4-Ethylguaiacol-d5 as a Quantitative Internal Standard

[1]

Executive Summary

4-Ethylguaiacol-d5 (4-EG-d5) is the stable isotopologue of the volatile phenol 4-ethylguaiacol (4-EG).[1] It serves as the definitive Internal Standard (IS) for the precise quantification of 4-EG in complex matrices such as fermented beverages (wine, beer), bio-oils, and lignin degradation products.

This guide details the physicochemical properties, critical handling protocols, and mass spectrometric applications of 4-EG-d5.[1] It focuses on its utility in Stable Isotope Dilution Assays (SIDA) to eliminate matrix effects and extraction bias.

Part 1: Compound Identity & Physicochemical Profile[1][2]

The following data characterizes the commercially available ethyl-labeled isotopologue, which is the industry standard for mass spectrometry.

| Parameter | Technical Specification |

| Compound Name | 4-Ethylguaiacol-d5 |

| IUPAC Name | 2-Methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol |

| CAS Number | 1219803-12-9 |

| Molecular Formula | |

| Molecular Weight | 157.22 g/mol |

| Unlabeled Analog | 4-Ethylguaiacol (MW 152.[1][2][3][4]19) |

| Isotopic Purity | Typically |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in methanol, ethanol, dichloromethane; slightly soluble in water |

| Storage | 2–8°C (Refrigerated), inert atmosphere recommended |

Structural Significance

The deuterium labeling occurs on the ethyl side chain (

-

Stability: The aromatic ring protons are more susceptible to back-exchange in acidic media (like wine) than alkyl protons.[1] Labeling the ethyl group ensures the isotopic label remains intact during extraction and storage.

-

Fragmentation: In Electron Ionization (EI) MS, the molecular ion (

) shifts from m/z 152 to 157, providing a clean spectral window free from natural isotopic interference.

Part 2: The Logic of Stable Isotope Dilution Assays (SIDA)

Why 4-EG-d5 is Non-Negotiable

In complex matrices like red wine or pyrolysis oil, external calibration fails due to:

-

Matrix Effects: Co-eluting compounds suppress or enhance ionization efficiency.

-

Extraction Loss: Liquid-Liquid Extraction (LLE) or Solid Phase Microextraction (SPME) never achieves 100% recovery.[1]

The Solution: 4-EG-d5 is added before sample preparation.[1] Because it is chemically identical to the analyte but mass-distinct, it behaves exactly like 4-EG during extraction and chromatography.[1] Any loss of 4-EG is mirrored by 4-EG-d5.[1] The ratio of their signals remains constant, yielding accurate quantification regardless of recovery rates.

Experimental Workflow Visualization

Figure 1: The SIDA workflow ensures that extraction losses (Step 4) are mathematically cancelled out during quantification.

Part 3: Experimental Protocols

Preparation of Internal Standard Stock Solution

Objective: Create a stable primary stock of 4-EG-d5. Note: Deuterated standards are expensive. Use gravimetric preparation for maximum accuracy.

-

Weighing: Tare a 10 mL volumetric flask containing ~5 mL of HPLC-grade Methanol (MeOH).

-

Addition: Using a glass syringe, add approximately 10 mg of 4-EG-d5. Record the exact weight (e.g., 10.05 mg).

-

Dilution: Dilute to volume with MeOH.

-

Concentration Calculation:

.

-

-

Working Solution: Dilute the stock 1:100 in model wine (12% EtOH, pH 3.5) or MeOH to achieve a 10 mg/L working solution.

-

Storage: Store at -20°C in amber glass vials with PTFE-lined caps. Stable for 6–12 months.

GC-MS Method Parameters (Guideline)

This protocol is optimized for the quantification of "Brett" character in wine, targeting 4-EG and 4-Ethylphenol (4-EP).[1]

-

Instrument: GC-MS (Single Quadrupole).[1]

-

Column: High-polarity phase (e.g., DB-Wax or ZB-Wax),

. -

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Inlet: Splitless mode (or 1:5 split depending on sensitivity), 240°C.

-

Oven Program:

-

50°C for 2 min.

-

Ramp 10°C/min to 240°C.

-

Hold 5 min.

-

-

MS Detection: Selected Ion Monitoring (SIM).

SIM Table for Quantification:

| Compound | Molecular Weight | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

| 4-Ethylguaiacol (Native) | 152.19 | 137 | 152 | 122 |

| 4-Ethylguaiacol-d5 (IS) | 157.22 | 142 | 157 | 127 |

Note: The primary fragment for 4-EG is typically m/z 137 (loss of methyl group).[1] For d5, this shifts to m/z 142.

Part 4: Analytical Logic & Interpretation[1]

Mass Spectral Shift Logic

Understanding the fragmentation is crucial for setting up the SIM table correctly.

Figure 2: The deuterium label is located on the ethyl chain. Fragmentation involving the loss of the methoxy-methyl group preserves the d5-ethyl label, resulting in a consistent +5 m/z shift for both parent and daughter ions.[1]

Troubleshooting & Quality Control[1]

-

Isotopic Contribution (Cross-talk): Check the d5 standard for d0 impurities. If the d5 standard contains 1% native 4-EG, high spikes of IS will artificially inflate the analyte concentration.

-

Carrier Effect: In ultra-trace analysis, the d5 standard can act as a "carrier," occupying active sites in the injector liner and improving the transmission of the native analyte. This is a beneficial side effect of SIDA.

References

-

Pollnitz, A. P., et al. (2004).[5] The effects of sample preparation and gas chromatograph injection techniques on the accuracy of measuring guaiacol, 4-methylguaiacol and other volatile oak compounds in oak extracts by stable isotope dilution analyses. Journal of Agricultural and Food Chemistry.

-

Hayasaka, Y. (2010).[5] Smoke taint analytical methods. The Australian Wine Research Institute. Retrieved from [Link]

Precision in Volatiles: The Isotopic Enrichment Guide for 4-Ethylguaiacol-d5

Executive Summary

This technical guide addresses the critical parameters of 4-Ethylguaiacol-d5 (4-EG-d5) , the industry-standard internal standard for quantifying phenolic taint in oenology and pharmacokinetics.[1] Unlike generic reagent guides, this document focuses on the isotopic integrity of the molecule—specifically the enrichment levels required to eliminate "cross-talk" in Mass Spectrometry (MS) quantitation.

We define the structural necessity of the d5-ethyl labeling , provide a self-validating protocol for assessing isotopic purity, and detail the Stable Isotope Dilution Assay (SIDA) workflow used in high-throughput drug and food safety labs.

Part 1: The Isotopic Architecture[1]

Structural Definition & The "d5" Advantage

In quantitative mass spectrometry, the internal standard must mimic the analyte's extraction recovery and ionization efficiency while remaining spectrally distinct. For 4-Ethylguaiacol (4-EG), the d5-variant is superior to d3 or d1 analogs due to the mass shift magnitude.[1]

-

Analyte: 4-Ethylguaiacol (

) | MW: 152.19 Da[1] -

Standard: 4-Ethylguaiacol-d5 (

) | MW: 157.22 Da[1][2][3] -

Labeling Position: The ethyl side chain (

).[1]

Why the Ethyl Group? Labeling the aromatic ring is risky due to potential Hydrogen-Deuterium Exchange (HDX) during acidic extractions (common in wine analysis).[1] The ethyl group is chemically inert under standard analytical conditions.[1] Furthermore, a +5 Da shift places the internal standard signal well beyond the natural isotopic envelope (M+1, M+2) of the native analyte, ensuring zero interference.

Isotopic Enrichment Specifications

For trace analysis (ppb/ppt levels), "chemical purity" (>98%) is insufficient. Isotopic Enrichment (IE) must be quantified.[4][5]

| Specification | Requirement | Rationale |

| Chemical Purity | >98% | Prevents non-analyte matrix suppression.[1][6] |

| Isotopic Enrichment | >99 atom % D | Minimizes the presence of |

| Isotopologue Distribution | ||

| Label Stability | Non-exchangeable | Deuterium must remain fixed during derivatization or extraction.[1] |

Part 2: Synthesis & Enrichment Assurance[1][4][5]

High-enrichment 4-EG-d5 is typically synthesized via Friedel-Crafts Acylation followed by reduction, using fully deuterated precursors.[1]

The Synthesis Logic (Simplified)

-

Precursor: Guaiacol (2-methoxyphenol).[1]

-

Acylation: Reaction with Acetyl chloride-d3 (

) introduces the first 3 deuterium atoms.[1] -

Reduction: The ketone intermediate is reduced using deuterated agents (e.g.,

or

This "Stepwise Deuteration" ensures that the label is integral to the carbon skeleton, unlike labile proton exchange methods.

Part 3: Analytical Validation (The Protocol)

Trust but verify. Before using a new lot of 4-EG-d5 in a clinical or oenological study, you must validate its isotopic purity.[1] The presence of

Protocol: Isotopic Purity Assessment via HRMS

Objective: Determine the Atom Percent Enrichment (APE) and check for

Instrument: LC-QTOF-MS or GC-MS (SIM Mode).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 4-EG-d5 standard in Methanol (LC) or Ethyl Acetate (GC) to 10 ppm.

-

Injection: Inject 1 µL. Do not mix with native analyte.[1]

-

Acquisition: Scan range m/z 150–165.[1]

-

Data Analysis:

-

Extract ion chromatogram for m/z 157 (

). -

Check for signals at m/z 152 (

), 153 ( -

Calculation:

-

Acceptance Criteria:

-

Signal at m/z 152 (

) must be < 0.5% of the m/z 157 peak.

Visualization: Isotopic Deconvolution Logic

The following diagram illustrates the logic flow for validating the isotopic purity before deployment.

Figure 1: Decision tree for validating the isotopic purity of deuterated internal standards prior to assay deployment.

Part 4: Application in SIDA (Stable Isotope Dilution Assay)

The primary application of 4-EG-d5 is in Stable Isotope Dilution Assays (SIDA) .[1] This method is the gold standard because the IS corrects for matrix effects (e.g., wine tannins, plasma proteins) and extraction losses in real-time.

The SIDA Workflow

This workflow is designed for high-throughput analysis of wine taint (Brettanomyces) or pharmacokinetic studies.[1]

-

Sample Aliquot: 5 mL of Wine or Plasma.

-

Spike IS: Add 50 µL of 4-EG-d5 (10 ppm). Crucial: Spike before any extraction.[1]

-

Equilibration: Vortex and let stand for 15 mins. This allows the IS to bind to the matrix exactly like the analyte.

-

Extraction: Liquid-Liquid Extraction (LLE) with Pentane/Ether or SPME (Solid Phase Microextraction).[1]

-

Analysis: GC-MS (SIM Mode).

-

Target Ion: m/z 137 (Native 4-EG, loss of methyl) vs m/z 142 (IS, loss of methyl). Note: Molecular ions 152/157 are also used.[1]

-

-

Quantitation: Plot Area Ratio (Analyte/IS) vs. Concentration Ratio.

Visualization: SIDA Mechanism

This diagram details the parallel processing of the analyte and the isotopologue, demonstrating how errors are cancelled out.

Figure 2: The Self-Correcting nature of SIDA. Since extraction losses (Red node) affect both the analyte and the d5-standard equally, the final ratio remains accurate.

Part 5: Troubleshooting & Stability

Back-Exchange Risks

While the ethyl-d5 label is robust, the phenolic hydroxyl group (-OH) is not labeled in standard commercial preparations.[1]

-

Scenario: If you purchase a "d6" variant (ring/ethyl + hydroxyl-d), and dissolve it in water/wine, the hydroxyl-deuterium will instantly exchange with water protons (

), reverting to -OH.[1] -

Solution: Always rely on carbon-bound deuterium (C-D) labels like the ethyl group.[1] 4-EG-d5 (ethyl labeled) is stable in protic solvents (water, methanol) for years.[1]

Ion Suppression

If the enrichment is low (<95%), the

-

Correction: If you must use lower purity IS, run a "Blank + IS" sample. Measure the area of the analyte peak (which comes solely from the IS impurity) and subtract this background from all study samples.

References

-

Pollnitz, A. P., Pardon, K. H., & Sefton, M. A. (2000).[7] Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine. Journal of Chromatography A, 874(1), 101-109.[7] Link

-

LGC Standards. (n.d.). 4-Ethylguaiacol-d5 Certificate of Analysis & Structure. LGC Standards. Link

-

Sigma-Aldrich. (n.d.).[1] 4-Ethylguaiacol-d5 Product Specification. Merck KGaA.[1] Link

-

Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7288-7293. Link

-

ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Link

Sources

- 1. CAS 2785-89-9: 4-Ethylguaiacol | CymitQuimica [cymitquimica.com]

- 2. 4-Ethylguaiacol-d5 | CAS 1219803-12-9 | LGC Standards [lgcstandards.com]

- 3. 4-Ethylguaiacol-d5 | 1219803-12-9 [sigmaaldrich.com]

- 4. isotope.com [isotope.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 4-Ethylguaiacol vs. 4-Ethylguaiacol-d5 in Analytical Chemistry

Executive Summary

This guide delineates the critical technical distinctions between 4-Ethylguaiacol (4-EG) , a potent phenolic aroma compound, and its deuterated isotopologue, 4-Ethylguaiacol-d5 (4-EG-d5) . While 4-EG is the analyte of interest—notorious for the "Brett" spoilage character in wine and essential in smoke flavorings—4-EG-d5 serves a singular, critical function: it is the Internal Standard (IS) used to achieve absolute quantification accuracy in mass spectrometry.

This document details the physicochemical differences, the mechanism of Stable Isotope Dilution Assays (SIDA), and a validated protocol for their use in high-throughput metabolomics and food safety testing.

Chemical & Physical Distinction[1]

The fundamental difference lies in the isotopic substitution of hydrogen (

| Feature | 4-Ethylguaiacol (Analyte) | 4-Ethylguaiacol-d5 (Internal Standard) |

| CAS Number | 2785-89-9 | 1219803-12-9 |

| IUPAC Name | 4-Ethyl-2-methoxyphenol | 2-Methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol |

| Formula | ||

| Molecular Weight | 152.19 g/mol | 157.22 g/mol |

| Isotopic Label | Natural Abundance | Ethyl group fully deuterated ( |

| Boiling Point | 235 °C | ~235 °C (Negligible difference) |

| pKa | ~10.3 (Phenolic OH) | ~10.3 (Identical ionization potential) |

| Primary MS Ion |

-

Note (a): Loss of methyl radical from the methoxy group.

-

Note (b): The 5 Dalton mass shift is preserved in the fragment ion.

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the specific location of the deuterium labeling.

Figure 1: Structural comparison highlighting the deuterated ethyl chain in 4-EG-d5 which provides the unique mass signature.

The "Why": Principles of Stable Isotope Dilution (SIDA)

Why use 4-EG-d5 instead of a structural analogue like 4-Ethylphenol?

Compensation for Matrix Effects

In complex matrices (e.g., red wine, plasma, bio-oil), co-eluting compounds can suppress or enhance the ionization signal in MS sources (ESI or EI).

-

Structural Analogues: Elute at different times; do not experience the exact same suppression.

-

4-EG-d5: Co-elutes (or elutes with negligible shift) with 4-EG. Therefore, any signal suppression affecting the analyte affects the standard identically . The ratio of their signals remains constant, ensuring accurate quantification.

Extraction Recovery Correction

Losses occur during Liquid-Liquid Extraction (LLE) or Solid Phase Microextraction (SPME). By spiking 4-EG-d5 before extraction, any loss of analyte is mirrored by the loss of the standard.

Analytical Methodology: Validated Protocol

This protocol outlines the quantification of 4-EG in a liquid matrix using GC-MS/SIM (Selected Ion Monitoring).

Experimental Workflow

Figure 2: Step-by-step Stable Isotope Dilution Assay (SIDA) workflow.

Mass Spectrometry Parameters (GC-MS)

To distinguish the two compounds, you must operate the MS in SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode.

-

Ionization Source: Electron Impact (EI) at 70 eV.

-

Fragmentation Logic: The primary fragmentation pathway for ethylguaiacols is the loss of the methyl radical (

) from the methoxy group.

| Compound | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion |

| 4-Ethylguaiacol | |||

| 4-Ethylguaiacol-d5 |

Critical Technical Note:

Ensure your mass resolution is sufficient to distinguish

Quantification Calculation

Do not use raw peak areas. Calculate the Response Factor (RF) using a calibration curve:

Plot Concentration Ratio (

Synthesis & Stability

Synthesis Route

4-EG-d5 is typically synthesized via Friedel-Crafts alkylation of Guaiacol with

Stability & Storage

-

Deuterium Exchange: The deuterium atoms on the ethyl group are non-exchangeable under standard aqueous conditions (unlike hydroxyl protons). This ensures the label remains intact during extraction.

-

Storage: Store neat standards at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation to quinones.

References

-

LGC Standards. (n.d.). 4-Ethylguaiacol-d5 Product Information & Structure. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Ethylguaiacol-d5 CAS 1219803-12-9 Technical Data. Retrieved from [1]

-

Caboni, P., et al. (2007).[2] Determination of 4-Ethylphenol and 4-Ethylguaiacol in Wines by LC-MS-MS and HPLC-DAD-Fluorescence. Journal of Agricultural and Food Chemistry. Retrieved from

-

Nunes, F. M., et al. (2016).[3] Optimization, validation and application of a method based on liquid-liquid extraction-gas chromatography-mass spectrometry for quantitative determination of 4-ethylphenol and 4-ethylguaiacol in red wine. Journal of Chromatography B. Retrieved from

-

Pollnitz, A. P., et al. (2000). Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine. Journal of Chromatography A. Retrieved from

Sources

- 1. 4-Ethylguaiacol-d5 | 1219803-12-9 [sigmaaldrich.com]

- 2. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]

- 3. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 4-Ethylguaiacol-d5

Executive Summary

4-Ethylguaiacol-d5 (4-EG-d5) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of 4-ethylguaiacol, a primary marker of Brettanomyces spoilage in wine and a key phenolic component in lignocellulosic biomass.

This guide addresses a common failure point in analytical workflows: improper solvation and storage. While 4-EG-d5 shares the bulk physicochemical properties of its non-deuterated parent, its high cost and role as a quantitative anchor demand a rigorous solubility protocol.[1] This document defines the solubility landscape, provides a validated stock preparation workflow, and details the mechanistic reasons for solvent selection to ensure data integrity in GC-MS and LC-MS applications.

Physicochemical Profile & Isotopic Architecture[1]

Understanding the molecule's structure is the prerequisite for predicting solubility.[1]

-

Compound Name: 4-Ethylguaiacol-d5 (2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol)[2]

-

Chemical Formula:

[1] -

Molecular Weight: ~157.22 g/mol (vs. 152.19 g/mol for native)[1]

-

Label Position: The deuterium label is located on the ethyl side chain (

).[1]-

Significance: This labeling position is chemically stable.[1] Unlike deuterium on heteroatoms (O-D, N-D), the C-D bonds on the ethyl group are non-exchangeable in standard protic solvents (methanol/water), permitting a wider range of solvent choices.

-

Key Chemical Properties (Extrapolated from Parent)

| Property | Value | Implication for Solubility |

| LogP | ~2.4 - 2.5 | Moderately lipophilic; prefers organic solvents over water.[1] |

| pKa | ~10.3 (Phenolic OH) | Weakly acidic.[1] Ionizes in high pH (basic) solutions, increasing water solubility but risking oxidation.[1] |

| Physical State | Colorless/Pale Oil | Miscible with other organic oils; requires dilution for accurate aliquoting.[1] |

Solubility Landscape

The solubility of 4-EG-d5 follows the "like dissolves like" principle, driven by its aromatic ring (hydrophobic) and phenolic/methoxy groups (polar/H-bonding).

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Technical Notes (The "Why") |

| Polar Aprotic | DMSO | Excellent (>30 mg/mL) | Recommended for Long-Term Storage. High boiling point prevents evaporation; aprotic nature prevents any theoretical proton exchange.[1] |

| Polar Aprotic | DMF | Excellent (>30 mg/mL) | Good alternative to DMSO, but harder to remove in evaporation steps.[1] |

| Polar Protic | Methanol | Excellent | Recommended for Working Standards. Matches common LC-MS mobile phases.[1] Fast evaporation.[1] |

| Polar Protic | Ethanol | Excellent | Suitable, but Methanol is preferred for LC-MS background reduction.[1] |

| Non-Polar | DCM / Chloroform | High | Excellent for GC-MS injection solvents.[1] |

| Aqueous | Water | Poor (~1.1 g/L) | Do NOT use for stocks. The hydrophobic ethyl group and aromatic ring limit solubility.[1] Risk of precipitation.[1] |

Core Protocol: Primary Stock Preparation

Objective: Create a stable, verified Primary Stock Solution (10 mg/mL) suitable for long-term storage.

Materials Required[1][3][4][5][6][7][8][9]

-

Analyte: 4-Ethylguaiacol-d5 (Neat oil or solid).[1]

-

Solvent: Anhydrous DMSO (Grade: LC-MS or Spectrophotometric).

-

Vessel: Amber Class A Volumetric Flask (Glass). Avoid plastic to prevent phthalate leaching which interferes with MS signals.[1]

Step-by-Step Workflow

-

Equilibration: Allow the manufacturer's vial to reach room temperature (20-25°C) to reduce viscosity and prevent condensation.

-

Gravimetric Transfer:

-

Place the volumetric flask on a 5-digit analytical balance.[1] Tare.

-

Using a gas-tight glass syringe, transfer approximately 10 mg of 4-EG-d5 directly into the flask.

-

Record the exact weight (e.g., 10.04 mg).

-

-

Solvation (The "Sandwich" Method):

-

Final Dilution: Dilute to volume with DMSO. Invert 10 times to mix.

-

Aliquot & Store: Transfer to amber silanized glass vials with PTFE-lined caps. Purge headspace with Argon or Nitrogen.[1] Store at -20°C.

Visualization: Stock Preparation Workflow

Figure 1: Critical workflow for preparing a self-validating primary stock solution.

Stability & Handling (The "Gotchas")

H-D Exchange Risk

A common misconception is that deuterated standards are unstable in protic solvents.[1]

-

Fact: The deuterium atoms in 4-EG-d5 are on the ethyl chain (C-D bonds).[1] These are chemically inert under standard lab conditions.[1]

-

Nuance: The phenolic hydrogen (-OH) is exchangeable.[1] If you place 4-EG-d5 in

or -

Rule: You can safely use Methanol (MeOH) for working standards without losing the d5 label integrity.

Oxidation Sensitivity

Phenols are prone to oxidation, turning from colorless to pink/brown (quinone formation).[1]

-

Prevention: Always store under inert gas (Nitrogen/Argon).[1]

-

Solvent Choice: DMSO is excellent for stability, but if the DMSO is old/wet, it can act as an oxidant. Use fresh, anhydrous DMSO.[1]

Application Context: LC-MS & GC-MS

The solubility choice dictates the injection technique.[1]

Scenario A: GC-MS (Volatile Analysis)

-

Working Standard: Dilute the DMSO stock into Ethyl Acetate or Dichloromethane (DCM) .[1]

-

Reasoning: DMSO is not ideal for GC injection (high boiling point, dirty liner).[1] Ethyl Acetate is volatile and matches the solvent often used for liquid-liquid extraction of wine/biomass.[1]

Scenario B: LC-MS (Non-Volatile/Polar Analysis)

-

Working Standard: Dilute into Methanol/Water (50:50) .[1]

-

Reasoning: Matches the initial mobile phase gradient. Avoids "solvent shock" (peak broadening) that occurs if you inject pure DMSO or pure DCM into a reversed-phase column.[1]

Visualization: Solvent Decision Tree

Figure 2: Decision matrix for working solution preparation based on analytical instrumentation.

References

-

Toronto Research Chemicals. 4-Ethylguaiacol-d5 Product Data Sheet. Accessed February 21, 2026.[1]

-

Cayman Chemical. Guaiacol and Derivatives Solubility Profiles. Accessed February 21, 2026.[1]

-

PubChem. 4-Ethylguaiacol (Compound Summary). National Library of Medicine.

-

LGC Standards. Stable Isotope Labelled Analytical Standards: 4-Ethylguaiacol-d5.

-

Sigma-Aldrich. Isotope Labeled Standards: Handling and Storage Guidelines.

Sources

Technical Deep Dive: 4-Ethylguaiacol-d5 in Stable Isotope Dilution Assays

Executive Summary

In the precise quantitation of volatile phenols, 4-Ethylguaiacol-d5 (4-EG-d5) serves as the gold-standard internal standard (IS). Its primary application lies in the detection of Brettanomyces spoilage in wine and smoke taint in agricultural commodities. This guide details the physicochemical rationale, experimental workflow, and validation logic for using 4-EG-d5 in Stable Isotope Dilution Assays (SIDA). By mimicking the analyte of interest (4-Ethylguaiacol, 4-EG) while maintaining a distinct mass spectral signature, 4-EG-d5 allows for the rigorous correction of matrix effects, extraction inefficiencies, and instrumental drift.

Part 1: The Molecule & The Mission

Chemical Identity

4-Ethylguaiacol-d5 is the isotopologue of 4-ethylguaiacol where the ethyl side chain is fully deuterated. This specific labeling position is critical; it ensures the deuterium atoms are chemically stable and not subject to exchange with protic solvents (like water or ethanol) under standard analytical conditions.

| Feature | Analyte: 4-Ethylguaiacol (4-EG) | Internal Standard: 4-Ethylguaiacol-d5 |

| CAS Number | 2785-89-9 | 1219803-12-9 |

| Formula | C₉H₁₂O₂ | C₉H₇D₅O₂ |

| Molecular Weight | 152.19 g/mol | 157.22 g/mol |

| Structure | 2-methoxy-4-ethylphenol | 2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol |

| Key MS Ions (EI) | 137 (Base), 152 (M+) | 142 (Base), 157 (M+) |

The Analytical Challenge

Quantifying 4-EG in complex matrices like red wine or bio-oils is plagued by Matrix Effects .

-

Extraction Variance: Liquid-Liquid Extraction (LLE) and Solid Phase Microextraction (SPME) efficiencies vary based on the sample's ethanol content, pH, and sugar levels.

-

Ion Suppression: In LC-MS, co-eluting compounds can suppress ionization.

-

Instrument Drift: GC-MS detector response can fluctuate over long sequence runs.

The Solution: 4-EG-d5 possesses nearly identical physicochemical properties (pKa, LogP, volatility) to 4-EG. Therefore, any loss of analyte during extraction or suppression in the detector is mirrored exactly by the internal standard.

Part 2: Mechanism of Action (SIDA)

The core logic of this protocol is the Stable Isotope Dilution Assay (SIDA) . Unlike external calibration, which assumes ideal recovery, SIDA relies on the ratio of the analyte to the isotopically labeled standard.

The Mass Shift

The d5-labeling provides a mass shift of +5 Da.

-

Native 4-EG Fragmentation: The primary fragmentation pathway in Electron Impact (EI) ionization is the loss of the methyl radical (

) from the methoxy group, yielding the base peak at m/z 137 . -

d5-IS Fragmentation: The ethyl-d5 group remains intact during this specific cleavage. The loss of the methoxy-methyl (

) from the d5 parent (m/z 157) yields a base peak at m/z 142 .

This +5 Da separation prevents "cross-talk" or spectral overlap between the analyte and the standard, provided the mass spectrometer has sufficient resolution (unit resolution is sufficient for GC-MS).

SIDA Workflow Diagram

Figure 1: Logical flow of the Stable Isotope Dilution Assay using 4-EG-d5.

Part 3: Experimental Protocol

Objective: Quantify 4-Ethylguaiacol in Red Wine using HS-SPME-GC-MS.

Reagents & Standards

-

Stock Solution A (Analyte): 1000 mg/L 4-Ethylguaiacol in Ethanol.

-

Stock Solution B (IS): 1000 mg/L 4-Ethylguaiacol-d5 in Ethanol.

-

Working IS Solution: Dilute Stock B to 10 mg/L in 12% Ethanol/Water model wine.

Sample Preparation (HS-SPME)

-

Aliquot: Transfer 10 mL of wine sample into a 20 mL headspace vial.

-

Salt Addition: Add 3 g of NaCl (to improve volatility via the "salting-out" effect).

-

Spike IS: Add 50 µL of Working IS Solution (Final concentration: 50 µg/L).

-

Seal: Cap immediately with a magnetic screw cap with PTFE/Silicone septum.

-

Equilibrate: Agitate at 500 rpm at 40°C for 10 minutes.

GC-MS Instrumentation Parameters

-

Column: DB-WAX or equivalent polar column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless mode, 240°C.

-

SPME Fiber: DVB/CAR/PDMS (Grey) or PA (Polyacrylate).

-

MS Mode: Selected Ion Monitoring (SIM).

SIM Acquisition Table:

| Compound | Retention Time (approx) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 4-Ethylguaiacol | 14.5 min | 137 | 152, 122 |

| 4-Ethylguaiacol-d5 | 14.5 min | 142 | 157, 126 |

Note: The retention times will be virtually identical, which is a requirement for the IS to compensate for momentary sensitivity changes in the MS source.

Part 4: Data Analysis & Validation

Calculation Logic

Do not use absolute peak areas. Calculate the Response Ratio (RR) :

The concentration is derived from a calibration curve plotting

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass these checks:

-

Linearity: The calibration curve (

vs. Conc) must have -

Ion Ratios: The ratio of Quantifier/Qualifier ions (e.g., 137/152 for native) must remain within ±20% of the standard reference to ensure peak purity.

-

IS Recovery: Monitor the absolute area of the d5-IS (m/z 142) across all samples. A drop of >50% indicates a severe matrix issue (e.g., leak or extreme suppression) that invalidates that specific sample.

Part 5: Troubleshooting & Pitfalls

Deuterium Exchange

-

Risk: Protons on the phenolic hydroxyl group (-OH) are labile and exchange rapidly with water.

-

Mitigation: This is why 4-EG-d5 is deuterated on the ethyl group (alkyl chain), not the ring or hydroxyl group. The C-D bonds on the ethyl group are non-exchangeable under standard analysis conditions. Never use an IS deuterated only on the -OH group for aqueous samples.

Spectral Overlap

-

Risk: High concentrations of 4-Ethylphenol (4-EP) often coexist with 4-EG.

-

Check: 4-EP (m/z 107) does not share major ions with 4-EG (m/z 137). However, ensure chromatographic resolution is sufficient (>1.5) to prevent ion source saturation if 4-EP is present at ppm levels while 4-EG is at ppb levels.

Carrier Effect

-

Insight: In trace analysis, the IS also acts as a "carrier," occupying active sites in the inlet liner and column, effectively passivating the system for the analyte. This improves the linearity of the native analyte at low concentrations.

References

-

Pollnitz, A. P., Pardon, K. H., & Sefton, M. A. (2000). Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine.[1] Journal of Chromatography A, 874(1), 101-109.[1] Link

-

Hayasaka, Y. (2010). Application of stable isotope dilution analysis for the quantification of smoke taint markers.[2] The Australian Wine Research Institute.[1] Link

-

LGC Standards. 4-Ethylguaiacol-d5 Product Specification & CAS Data. Link

-

Rayne, S., & Eggers, N. J.[3] (2007). 4-Ethylphenol and 4-ethylguaiacol in wines from the Okanagan Valley. Australian and New Zealand Grapegrower and Winemaker. Link

Sources

Precision Enology: A Guide to Quantifying Volatile Phenols via Stable Isotope Dilution Analysis (SIDA)

Executive Summary

In the context of high-end winemaking and drug development for oenological applications, volatile phenols represent a critical quality control vector.[1] Primarily derived from Brettanomyces bruxellensis metabolism or smoke exposure, compounds such as 4-ethylphenol (4-EP) and 4-ethylguaiacol (4-EG) impart "medicinal," "horse sweat," or "smoky" off-flavors at parts-per-billion (ppb) concentrations.

This guide details the Stable Isotope Dilution Analysis (SIDA) workflow. Unlike external calibration, which fails to account for the complex matrix effects of wine (ethanol volatility, sugar content, and polyphenolic binding), SIDA utilizes deuterium-labeled internal standards to provide a self-correcting quantification system. This is the industry gold standard for defensible, reproducible data.

Part 1: The Matrix Challenge & The SIDA Solution

Why External Calibration Fails

Wine is a dynamic solvent system. The partition coefficient (

-

Ethanol Content: Higher ethanol concentrations increase the solubility of phenols, reducing their volatility and headspace concentration.

-

Macromolecules: Polyphenols and mannoproteins can bind volatiles, suppressing their signal.

-

Ionic Strength: Variations in tartrates and mineral content alter volatility.

The SIDA Mechanism

SIDA circumvents these variables by introducing an isotopically labeled analogue (e.g.,

-

Principle: The labeled standard possesses identical chemical and physical properties to the analyte but differs in mass.

-

Result: Any loss during extraction (SPME fiber competition) or suppression in the Mass Spectrometer source affects the analyte and the standard equally. The ratio remains constant, yielding absolute accuracy.

Part 2: Target Analytes & Biosynthesis

Understanding the origin of these compounds is essential for interpreting analytical results.[2] The primary spoilage vector is the enzymatic conversion of hydroxycinnamic acids by Brettanomyces.

Biosynthetic Pathway Diagram

Figure 1: Enzymatic conversion of grape acids to volatile phenols by Brettanomyces.[3][4] PAD: Phenolic Acid Decarboxylase; VPR: Vinylphenol Reductase.[1][3][4]

Part 3: Experimental Protocol (HS-SPME-GC-MS)

Reagents & Standards

-

Analytes: 4-ethylphenol (≥99%), 4-ethylguaiacol (≥99%).[5]

-

Isotopic Standards:

-

4-ethylphenol-

(Ring- -

4-ethylguaiacol-

(Methoxy- -

Note: Use deuterated standards with >98% isotopic purity to prevent signal overlap.

-

-

Matrix Modifiers: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

Sample Preparation Workflow

This protocol uses Headspace Solid-Phase Microextraction (HS-SPME), which is solvent-free and highly sensitive.

-

Aliquot: Transfer 10 mL of wine sample into a 20 mL headspace vial.

-

Internal Standard Spike: Add 10 µL of internal standard solution (100 mg/L in ethanol).

-

Final concentration in vial: 100 µg/L (approximate mid-point of calibration).

-

-

Matrix Adjustment: Add 3.0 g NaCl.

-

Mechanism:[4] "Salting out" increases the ionic strength, driving hydrophobic phenols into the headspace.

-

-

Equilibration: Cap with magnetic screw cap (PTFE/Silicone septum). Vortex for 30s.

Instrumental Parameters (GC-MS)[5][6][7][8][9]

Gas Chromatography (Agilent 7890B or equivalent):

-

Column: Wax/PEG phase (e.g., DB-WAX or VF-WAXms), 30m x 0.25mm x 0.25µm. Polar columns are required for phenol separation.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

50°C (hold 2 min)

-

Ramp 10°C/min to 240°C

-

Hold 5 min.

-

-

Inlet: Splitless mode @ 250°C.

Mass Spectrometry (Single Quadrupole):

-

Mode: Selected Ion Monitoring (SIM).[6][7] SIM is mandatory for sensitivity and selectivity.

-

Dwell Time: 50 ms per ion.

Table 1: SIM Parameters for Quantification

| Compound | Type | Quantifier Ion ( | Qualifier Ions ( | Retention Time (approx) |

| 4-Ethylphenol | Analyte | 107 | 122, 77 | 12.4 min |

| 4-Ethylphenol- | Internal Std | 111 | 126, 81 | 12.4 min |

| 4-Ethylguaiacol | Analyte | 137 | 152, 122 | 11.8 min |

| 4-Ethylguaiacol- | Internal Std | 140 | 155, 125 | 11.8 min |

Part 4: Analytical Workflow & Logic

The following diagram illustrates the self-validating logic of the SIDA workflow.

Figure 2: SIDA Workflow. The co-extraction of analyte and isotope ensures that matrix losses cancel out in the final ratio calculation.

Part 5: Data Interpretation & Quality Control

Quantification Calculation

Do not rely on absolute peak areas. Calculate the Response Ratio (RR) :

Concentration is derived from a calibration curve plotting

Sensory Thresholds & Risk Assessment

-

4-Ethylphenol (4-EP):

-

Threshold: ~440 µg/L (Red Wine).

-

Descriptor: Band-aid, barnyard.

-

-

4-Ethylguaiacol (4-EG):

-

Threshold: ~100 µg/L.[8]

-

Descriptor: Smoky, spicy clove.

-

-

The Ratio: A 4-EP/4-EG ratio > 8:1 typically indicates Brettanomyces spoilage. A ratio closer to 1:1 or 1:2 often suggests smoke taint or barrel toasting effects.

Validation Criteria (Self-Check)

-

Linearity:

for the calibration curve (0–2000 µg/L range). -

Recovery: Spiked samples must yield 80–120% recovery.

-

Ion Ratios: The ratio of Quantifier/Qualifier ions in the sample must match the standard within ±20%.

References

-

Pollnitz, A. P., et al. (2000). Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine.[5][9] Journal of Chromatography A. Link

-

OIV (International Organisation of Vine and Wine). Compendium of International Methods of Analysis: Analysis of volatile compounds in wines by gas chromatography.[10]Link

-

Hayasaka, Y., et al. (2010). Assessing the impact of smoke exposure in grapes: Development of an automated method for the analysis of volatile phenols. Australian Journal of Grape and Wine Research. Link

-

Wedler, H. B., et al. (2015). Trace analysis of volatile phenols in wine by stable isotope dilution assay. Journal of Agricultural and Food Chemistry.[11] Link

Sources

- 1. Review of the Code of good vitivinicultural practices in order to avoid or limit contamination by Brettanomyces | OIV [oiv.int]

- 2. researchgate.net [researchgate.net]

- 3. oiv.int [oiv.int]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ives-openscience.eu [ives-openscience.eu]

- 9. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of volatile compounds in wines by gas chromatography | OIV [oiv.int]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Volatile Phenols using Stable Isotope Dilution Assay (SIDA)

Introduction: The Imperative for Precision in Volatile Phenol Analysis

Volatile phenols are a class of aromatic compounds that significantly influence the sensory profiles of a wide range of products, from wine and spirits to food and pharmaceuticals. In the wine industry, for instance, compounds like guaiacol and 4-methylguaiacol are key markers for smoke taint, a condition that can render entire vintages unmarketable.[1][2] Conversely, in other contexts, these phenols contribute to desirable smoky and spicy aromas. Given their potent nature and the complexity of the matrices in which they are found, the accurate and precise quantification of volatile phenols is of paramount importance for quality control, research, and product development.

Traditional analytical methods often struggle with the challenges posed by complex matrices, which can lead to ion suppression or enhancement in mass spectrometry, and analyte loss during sample preparation.[3][4] The Stable Isotope Dilution Assay (SIDA) has emerged as the gold standard for the quantification of volatile phenols, offering unparalleled accuracy and precision.[5][6] This application note provides a comprehensive guide to the principles and practice of SIDA for the analysis of volatile phenols, tailored for researchers, scientists, and drug development professionals.

The Principle of Stable Isotope Dilution Assay (SIDA): A Self-Validating System

SIDA is a specialized form of internal standardization where the internal standard is a stable isotope-labeled analogue of the analyte of interest.[5][7] The key advantage of this approach lies in the near-identical physicochemical properties of the labeled standard and the native analyte.[4] This ensures that both compounds behave almost identically during every stage of the analytical process, including extraction, derivatization, and ionization.

By adding a known amount of the isotopically labeled internal standard to the sample at the very beginning of the workflow, any subsequent loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard.[3] The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio difference.[5] Quantification is then based on the ratio of the signal from the native analyte to that of the labeled internal standard, rather than the absolute signal of the analyte. This ratiometric measurement effectively cancels out variations in sample recovery and matrix effects, leading to highly robust and reliable results.[4][7]

Visualizing the SIDA Workflow for Volatile Phenols

The following diagram illustrates the key steps in the Stable Isotope Dilution Assay for the analysis of volatile phenols.

Caption: Workflow for the analysis of volatile phenols using SIDA.

Detailed Protocol: SIDA for Volatile Phenols in Wine using SPME-GC-MS

This protocol provides a step-by-step guide for the quantification of key volatile phenols (e.g., guaiacol, 4-methylguaiacol, o-cresol, p-cresol, m-cresol, and 4-ethylphenol) in a wine matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS).

Materials and Reagents

-

Standards: Analytical standards of the target volatile phenols and their corresponding stable isotope-labeled internal standards (e.g., guaiacol-d3, 4-methylguaiacol-d3, 4-ethylphenol-d4).[8]

-

Solvents: Ethanol (absolute), Methanol (HPLC grade), and Ultrapure water.

-

Salts: Sodium chloride (analytical grade).

-

SPME Fibers: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

Preparation of Standard Solutions

-

Stock Solutions (1000 mg/L): Prepare individual stock solutions of each native volatile phenol and each labeled internal standard in methanol.

-

Working Standard Solutions: Prepare a mixed working standard solution of the native volatile phenols at a suitable concentration (e.g., 10 mg/L) in ethanol.

-

Internal Standard Spiking Solution: Prepare a mixed working solution of the labeled internal standards at a concentration that will result in a final concentration in the sample similar to the expected analyte concentration (e.g., 50 µg/L).

Sample Preparation and Extraction

-

Aliquoting: Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the internal standard spiking solution to the wine sample in the vial.

-

Salting Out: Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of the volatile phenols into the headspace.

-

Equilibration: Immediately cap the vial and vortex for 30 seconds to ensure thorough mixing and equilibration of the internal standard with the sample matrix.

-

Incubation and Extraction (HS-SPME):

-

Place the vial in an autosampler tray with an incubation block set to a specific temperature (e.g., 60°C).

-

Incubate the sample for a defined period (e.g., 15 minutes) with agitation to facilitate the release of volatile phenols into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) to adsorb the analytes.

-

GC-MS/MS Analysis

-

Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.

-

Chromatographic Separation: The desorbed analytes are separated on a suitable capillary column (e.g., a wax or a mid-polarity column). An example temperature program is:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/minute.

-

Ramp 2: Increase to 240°C at 15°C/minute, hold for 5 minutes.

-

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each native analyte and its corresponding labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Guaiacol | 124 | 109 | 10 |

| Guaiacol-d3 | 127 | 112 | 10 |

| 4-Methylguaiacol | 138 | 123 | 10 |

| 4-Methylguaiacol-d3 | 141 | 126 | 10 |

| 4-Ethylphenol | 122 | 107 | 15 |

| 4-Ethylphenol-d4 | 126 | 111 | 15 |

| o-Cresol | 108 | 77 | 20 |

| p-Cresol | 108 | 77 | 20 |

| m-Cresol | 108 | 77 | 20 |

Table 1: Example GC-MS/MS (MRM) Parameters for Volatile Phenol Analysis. Note: These are illustrative parameters and should be optimized for the specific instrument used.

Calibration and Quantification

-

Calibration Curve: Prepare a series of calibration standards in a matrix that mimics the sample (e.g., a model wine solution of 12% ethanol in water). Spike each calibration standard with the same amount of the internal standard solution as the samples.

-

Data Analysis: Integrate the peak areas for the selected MRM transitions for both the native analytes and the labeled internal standards.

-

Ratio Calculation: Calculate the peak area ratio of the native analyte to its corresponding labeled internal standard for each calibration standard and sample.

-

Quantification: Plot the peak area ratio against the concentration of the native analyte for the calibration standards to generate a calibration curve. Determine the concentration of the volatile phenols in the unknown samples by interpolating their peak area ratios on the calibration curve.

Method Validation: Ensuring Trustworthiness of Results

A robust SIDA method must be thoroughly validated to ensure the reliability of the data. Key validation parameters include:

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.995 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |

Table 2: Typical Method Validation Parameters for SIDA of Volatile Phenols. [9]

Analysis of Bound Volatile Phenols: Unmasking the Full Picture

In many matrices, particularly in wine grapes exposed to smoke, a significant portion of volatile phenols exists in a non-volatile, glycosidically bound form.[1][10] These bound phenols can be released over time through enzymatic or acid hydrolysis, contributing to the sensory profile of the final product.[11][12] To quantify the total volatile phenol content, a hydrolysis step is required prior to extraction.

Protocol for Acid Hydrolysis of Bound Phenols

-

Sample Preparation: To a 5 mL aliquot of the sample, add the labeled internal standards.

-

Acidification: Adjust the pH of the sample to approximately 1.0-1.5 with a strong acid (e.g., hydrochloric acid or sulfuric acid).[1][13]

-

Hydrolysis: Heat the acidified sample in a sealed vial at a controlled temperature (e.g., 95-100°C) for a specific duration (e.g., 1-4 hours).[1][12]

-

Neutralization: Cool the sample and adjust the pH back to a suitable range for extraction (e.g., pH 3.5-4.0) with a base (e.g., sodium hydroxide).

-

Extraction and Analysis: Proceed with the SPME-GC-MS analysis as described in the protocol for free volatile phenols.

Conclusion: The Power of SIDA in Volatile Phenol Analysis

The Stable Isotope Dilution Assay, when coupled with modern analytical instrumentation such as GC-MS/MS, provides a powerful and reliable tool for the accurate quantification of volatile phenols in complex matrices. The inherent self-validating nature of SIDA, which effectively compensates for matrix effects and variations in sample recovery, makes it an indispensable technique for researchers, scientists, and quality control professionals in a wide range of industries. By following the detailed protocols and understanding the underlying principles outlined in this application note, laboratories can achieve high-quality, defensible data for even the most challenging of analyses.

References

-

BrewingScience. (2011). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]

-

Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Stable Isotope Dilution Assay. Retrieved from [Link]

-

Wikipedia. Isotope dilution. Retrieved from [Link]

-

St-Pierre, B., et al. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 4(19), 2415-2431. Retrieved from [Link]

-

Parker, M., et al. (2019). Development and Evaluation of a HS-SPME GC-MS Method for Determining the Retention of Volatile Phenols by Cyclodextrin in Model Wine. Molecules, 24(18), 3394. Retrieved from [Link]

-

International Atomic Energy Agency. (2004). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). In Training in Medical Radioisotope Techniques. Retrieved from [Link]

-

Jiang, W., et al. (2021). Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Foods, 10(9), 2199. Retrieved from [Link]

-

Li, S., et al. (2024). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. Retrieved from [Link]

-

Siebert, T. E., et al. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry, 53(22), 8468-8474. Retrieved from [Link]

-

The Australian Wine Research Institute. Smoke taint analytical methods. Retrieved from [Link]

-

Carlin, S., et al. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate. Molecules, 26(8), 2132. Retrieved from [Link]

-

UC Davis. Remediation of Volatile Phenols in Smoke-Exposed Fruit - Available Technologies. Retrieved from [Link]

-

Iroha, O. C., et al. (2023). GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. GSC Biological and Pharmaceutical Sciences, 25(02), 114-124. Retrieved from [Link]

-

Siebert, T. E., et al. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry, 53(22), 8468-8474. Retrieved from [Link]

-

Xu, Z., et al. (2022). Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds. Molecules, 27(20), 7013. Retrieved from [Link]

-

Agilent Technologies. (2023). Analysis of Free Volatile Phenols in Smoke-Impacted Wines by SPME. Retrieved from [Link]

-

Shang, Y. (2023). COMPOSITIONAL CHANGES OF SMOKE-DERIVED VOLATILE PHENOLS AND THEIR GLYCOCONJUGATES IN WINE DURING ACID HYDROLYSIS. WSU Research Exchange. Retrieved from [Link]

-

ResearchGate. A validated HPLC-PDA method for identification and quantification of two bioactive alkaloids, ephedrine and cryptolepine, in different Sida species. Retrieved from [Link]

-

ResearchGate. Total phenolic and flavonoid contents of Sida species. Retrieved from [Link]

-

Singh, R., et al. (2011). A GC-MS Based Analytical Method for Detection of Smoke Taint Associated Phenols in Smoke Affected Wines. Retrieved from [Link]

-

Lee, S., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. Retrieved from [Link]

-

Carlin, S., et al. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate. IRIS UniPA. Retrieved from [Link]

-

Jiang, W., et al. (2025). Discrimination of Smoke-Exposed Pinot Noir Wines by Volatile Phenols and Volatile Phenol-Glycosides. Molecules, 30(13), 2719. Retrieved from [Link]

-

Shang, Y. (2023). Compositional Changes of Smoke-Derived Volatile Phenols and Their Glycoconjugates in Wine During Acid Hydrolysis. WSU Research Exchange. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1995). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Granvogl, M. (2020). Volatile Phenols—Important Contributors to the Aroma of Plant-Derived Foods. Molecules, 25(19), 4529. Retrieved from [Link]

-

ResearchGate. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brewingscience.de [brewingscience.de]

- 6. mdpi.com [mdpi.com]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. Development and Evaluation of a HS-SPME GC-MS Method for Determining the Retention of Volatile Phenols by Cyclodextrin in Model Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. Remediation of Volatile Phenols in Smoke-Exposed Fruit - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]

- 12. Research Portal [rex.libraries.wsu.edu]

- 13. scispace.com [scispace.com]

Application Note: High-Recovery Liquid-Liquid Extraction of Phenolic Compounds from Aqueous Matrices Using 4-Ethylguaiacol-d5 as an Internal Standard

Abstract

This comprehensive guide details a robust liquid-liquid extraction (LLE) protocol for the quantitative analysis of phenols in aqueous samples. Phenolic compounds are a critical class of analytes in environmental monitoring, food and beverage quality control, and pharmaceutical research, but their inherent polarity presents unique extraction challenges.[1] This method overcomes these challenges by optimizing pH and employing a deuterated internal standard, 4-Ethylguaiacol-d5, to ensure high accuracy and precision. We provide a foundational overview of LLE principles, a step-by-step experimental protocol, and a guide for troubleshooting common issues, enabling researchers to achieve reliable and reproducible results.

Introduction: The Rationale for Precise Phenol Quantification

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous. They are monitored as environmental pollutants, are key contributors to the flavor and aroma profiles of beverages like wine, and serve as precursors or impurities in pharmaceutical manufacturing.[1][2][3] Their accurate quantification is therefore paramount.

Liquid-liquid extraction (LLE) remains a cornerstone of sample preparation, prized for its simplicity and effectiveness in separating analytes from complex matrices based on their differential solubilities.[4][5] The technique involves partitioning compounds between two immiscible liquids, typically an aqueous sample phase and a non-polar organic solvent.[6] However, the high water affinity of many phenols can lead to poor extraction efficiency and low recovery rates.[1]

To address this and other potential variabilities during sample processing, this protocol incorporates an internal standard (IS). An ideal IS is chemically analogous to the target analytes, allowing it to mirror the behavior of the analytes during extraction and analysis, thereby correcting for any losses or inconsistencies.[7] We have selected 4-Ethylguaiacol-d5 for this purpose. Its deuterated structure ensures it is chemically almost identical to naturally occurring phenols but mass-distinguishable by a mass spectrometer (MS), making it an excellent tool for achieving analytical accuracy.[7][8][9]

Foundational Principles: Optimizing the Extraction

The success of LLE hinges on manipulating chemical equilibria to favor the transfer of the target analyte from the sample matrix into the extraction solvent.[4][6] This is governed by the distribution coefficient (K_D), which describes the solubility ratio of an analyte between the two immiscible phases.

2.1. The Critical Role of pH

Phenols are weakly acidic compounds. In neutral or basic aqueous solutions, they exist in their ionized (phenolate) form, which is highly polar and water-soluble. This state is unfavorable for extraction into a non-polar organic solvent. To maximize extraction efficiency, the pH of the aqueous sample must be adjusted to be acidic (pH ≤ 2).[1][10][11] Acidification suppresses the ionization of the hydroxyl group, rendering the phenol molecule neutral and significantly less polar, thus driving it into the organic phase.[12]

2.2. Selection of the Organic Solvent

The choice of solvent is crucial for a successful LLE.[6] An ideal solvent should:

-

Have a high affinity for the target analytes (high K_D).

-

Be immiscible with the sample matrix (typically water).

-

Have a different density from the sample matrix to ensure clear phase separation.

-

Be easily removable from the analyte post-extraction (e.g., have a low boiling point).

For phenols, Methylene Chloride (Dichloromethane, DCM) is a commonly used and effective solvent, as recommended in established protocols such as U.S. EPA Method 604.[10][13]

2.3. The Internal Standard: Justification for 4-Ethylguaiacol-d5

An internal standard is a compound of known concentration added to every sample, blank, and standard at the beginning of the analytical process.[7] Its purpose is to compensate for analyte loss during sample preparation and for variations in instrument injection volume and response.[7] Quantification is based on the ratio of the analyte signal to the internal standard signal, which provides a more stable and accurate measurement.[7][13]

4-Ethylguaiacol-d5 (C₉H₇D₅O₂) is an exemplary internal standard for phenol analysis for several reasons:

-

Chemical Similarity: As a deuterated phenol, it exhibits nearly identical chemical and physical properties (solubility, polarity, volatility) to the target analytes, ensuring it behaves consistently throughout the extraction and chromatographic analysis.[7][8][9]

-

Mass Differentiable: The deuterium atoms give it a higher mass than its non-labeled counterpart. This mass difference is easily resolved by a mass spectrometer, allowing for its distinct detection without interfering with the target analytes.[7]

-

Not Naturally Occurring: It is highly unlikely to be present in environmental or biological samples, preventing analytical interference.[7]

Experimental Workflow and Protocol

This protocol is designed for the extraction of phenols from a 1-liter aqueous sample, such as wastewater or drinking water, and is adapted from principles outlined in U.S. EPA Methods 604 and 625.1.[10][13][14]

Workflow Diagram

Caption: Workflow for LLE of phenols using an internal standard.

Materials and Reagents

-

Sample Containers: 1 L amber glass bottles with PTFE-lined caps.[14]

-

Glassware: 2 L separatory funnel with PTFE stopcock, 500 mL Erlenmeyer flasks, Kuderna-Danish (K-D) concentrator apparatus (500 mL flask, 10 mL concentrator tube, 3-ball Snyder column), 2 mL GC vials.

-

Reagents:

-

Methylene Chloride (DCM), pesticide grade or equivalent.

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated.

-

Sodium Sulfate, anhydrous granular (ACS grade, bake at 400°C for 4 hours to remove impurities).[13]

-

4-Ethylguaiacol-d5 stock solution (e.g., 100 µg/mL in methanol).

-

Reagent Water (analyte-free).

-

Sodium Thiosulfate (for dechlorination).[13]

-

Step-by-Step Protocol

-

Sample Collection and Preservation:

-

Preparation for Extraction:

-

Mark the water meniscus on the sample bottle for later volume determination.[13]

-

Pour the entire sample into a 2 L separatory funnel.

-

Spike the sample with a known amount of 4-Ethylguaiacol-d5 stock solution (e.g., 100 µL of a 100 µg/mL solution to yield a final concentration of 10 µg/L). Note: The same amount of internal standard must be added to all samples, calibration standards, and blanks.[7]

-

-

Extraction Procedure:

-

Check the pH of the sample with pH paper. Adjust to pH ≤ 2 by slowly adding concentrated H₂SO₄ or HCl.

-

Add 60 mL of methylene chloride to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2 minutes , periodically venting the funnel to release excess pressure.[13]

-

Place the funnel in a ring stand and allow the layers to separate for a minimum of 10 minutes.[13] If an emulsion forms at the interface, employ troubleshooting techniques (see Section 5).

-

Drain the lower (organic) layer into a 500 mL Erlenmeyer flask or the K-D flask.

-

Perform a second extraction by adding a fresh 60 mL aliquot of methylene chloride to the separatory funnel and repeating the shaking and separation steps. Combine the organic layer with the first extract.

-

Perform a third and final extraction with another 60 mL of methylene chloride and combine the extracts.

-

-

Drying and Concentration:

-

Pass the combined organic extracts through a drying column containing approximately 10 cm of anhydrous sodium sulfate to remove residual water. Collect the dried extract in a K-D apparatus.

-

Rinse the drying column with a small amount of methylene chloride and collect it in the K-D flask.

-

Add a clean boiling chip to the K-D flask. Attach the Snyder column and place the apparatus in a hot water bath (80-90°C) to begin concentration.

-

Concentrate the extract to an apparent volume of approximately 5-10 mL.

-

Remove the K-D apparatus from the water bath and allow it to cool.

-

Remove the Snyder column, rinsing its lower joint into the concentrator tube with a small amount of methylene chloride. Adjust the final volume to 1.0 mL .[13]

-

Stopper the tube and transfer the extract to a labeled GC vial for analysis. Store refrigerated if not analyzed immediately.[13]

-

Data Analysis and Quality Control

Analysis is typically performed by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15] The concentration of each phenol is calculated using the internal standard calibration technique.

Calculation:

The concentration (Cₓ) of an analyte is determined using the following formula, which relies on the response factor (RF) derived from a calibration curve:

Concentration (µg/L) = (Aₓ * Iₛ) / (Aᵢₛ * RF * V₀)

Where:

-

Aₓ = Peak area of the analyte.

-

Iₛ = Amount of internal standard added (µg).

-

Aᵢₛ = Peak area of the internal standard (4-Ethylguaiacol-d5).

-

RF = Response factor of the analyte (determined from calibration).

-

V₀ = Volume of the original sample extracted (L).

Quality Control Measures:

To ensure the integrity of the data, a formal quality control program must be in place.[10]

| QC Sample | Purpose | Frequency | Acceptance Criteria (Typical) |

| Method Blank | Assess for contamination from reagents and lab environment. | One per extraction batch. | Analytes should be below the Method Detection Limit (MDL). |

| Lab Fortified Blank (LFB) | Assess method accuracy and recovery in a clean matrix. | One per extraction batch. | Recovery typically 70-130% of the true value. |

| Matrix Spike / Duplicate (MS/MSD) | Assess the effect of the sample matrix on recovery and precision. | One pair per 20 samples. | Recovery 70-130%; Relative Percent Difference (RPD) < 20%. |

Troubleshooting Common LLE Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Emulsion Formation | - High concentration of surfactants or lipids in the sample. - Overly vigorous shaking. | - Let the funnel stand for a longer period (30-60 min). - Gently swirl or rock the funnel instead of shaking.[16] - Add a small amount of salt (NaCl) to the aqueous phase ("salting out") to increase its polarity.[12][16] - Centrifuge the mixture to break the emulsion.[16] - Pass the mixture through a phase separation filter paper.[16] |

| Low Analyte Recovery | - Sample pH was not ≤ 2. - Insufficient extraction time or shaking. - Analyte loss during the concentration step (evaporation). | - Always verify the pH of the aqueous phase before extraction. - Ensure the 2-minute shaking time is followed for each extraction. - Carefully monitor the concentration step; do not allow the extract to evaporate to dryness. - Check for leaks in the separatory funnel or K-D apparatus. |

| Poor Internal Standard Recovery | - Inaccurate spiking (pipetting error). - IS degradation. - Severe matrix effects suppressing the signal. | - Verify the concentration and stability of the IS stock solution. - Ensure consistent and accurate addition of the IS to every sample. - Analyze the Matrix Spike/Duplicate samples to diagnose matrix interference. |

| Contamination Peaks in Blank | - Contaminated glassware, solvents, or reagents. - Carryover from a previous highly concentrated sample. | - Use high-purity solvents and reagents.[10] - Ensure all glassware is meticulously cleaned. - Bake anhydrous sodium sulfate at 400°C before use. - Run a solvent rinse through the GC-MS system between samples if carryover is suspected. |

Conclusion

The liquid-liquid extraction method detailed here, when coupled with the use of 4-Ethylguaiacol-d5 as an internal standard, provides a reliable and accurate framework for the quantification of phenolic compounds in aqueous matrices. By carefully controlling the sample pH and adhering to the described protocol, researchers can achieve high extraction efficiency and generate defensible data. Proper quality control and an understanding of potential troubleshooting steps are essential for ensuring the continued success and robustness of this fundamental analytical technique.

References

- Principles of Liquid-Liquid Extraction. (n.d.).

- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.

- U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 604: Phenols in Water Using GCECD/FID.

- Fiveable. (2025, August 15). Principles of liquid-liquid extraction | Separation....

- Cammann, K., et al. (n.d.). On-line sample preparation and determination of phenols with a Flow-Analysis method. ResearchGate.